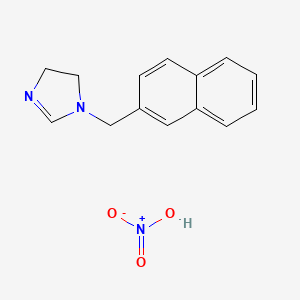
1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid is a compound that combines the structural features of naphthalene and imidazole with nitric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The naphthalene moiety is known for its aromatic properties, while the imidazole ring is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole typically involves the reaction of naphthalene derivatives with imidazole precursors. One common method is the alkylation of imidazole with naphthalen-2-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the naphthalene moiety is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole and naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the naphthalene moiety can intercalate with DNA, leading to potential applications in cancer therapy. The nitric acid component may contribute to the compound’s reactivity and ability to form reactive nitrogen species.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene moiety and is used in similar applications.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share structural similarities and are investigated for their enzyme inhibitory properties.
Uniqueness
1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole is unique due to its combination of naphthalene and imidazole structures, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H15N3O3 |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
1-(naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid |
InChI |
InChI=1S/C14H14N2.HNO3/c1-2-4-14-9-12(5-6-13(14)3-1)10-16-8-7-15-11-16;2-1(3)4/h1-6,9,11H,7-8,10H2;(H,2,3,4) |
Clave InChI |
UDPKSNPPLHJOPF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C=N1)CC2=CC3=CC=CC=C3C=C2.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















